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Core Science & Biosynthesis

Foundational

in vitro biological activity of methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

An In-Depth Technical Guide on the In Vitro Biological Activity of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged heterocyclic ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged heterocyclic pharmacophore in modern medicinal chemistry, functioning as a bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. Within this class, methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate serves as a critical core structure for the development of potent, ATP-competitive tyrosine kinase inhibitors (TKIs)[2]. This technical guide details the mechanistic grounding, biochemical profiling, and in vitro cellular validation workflows required to evaluate the biological activity of this compound and its derivatives, specifically targeting oncogenic kinases such as c-Src, Abl, and EGFR[3][4].

Mechanistic Grounding: The ATP-Competitive Binding Mode

To understand the in vitro activity of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, one must first analyze its molecular interactions within the kinase active site. The compound acts as a Type I kinase inhibitor, binding to the active conformation of the kinase[5].

  • Hinge Region Anchoring: The 4-amino group acts as a critical hydrogen bond donor, while the N5 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor. These heteroatoms interact directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met341 in c-Src or Met318 in c-Abl), perfectly mimicking the binding of adenine[2][6].

  • Hydrophobic Pocket Probing (C3 Position): The methyl carboxylate group at the C3 position is strategically oriented toward the hydrophobic gatekeeper pocket of the kinase domain. The ester functionality provides a balance of steric bulk and hydrogen-bond accepting capability, allowing researchers to optimize binding affinity and selectivity against specific kinase isoforms[2].

Pathway Compound Methyl 4-amino-1H-pyrazolo [3,4-d]pyrimidine-3-carboxylate ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding cSrc c-Src / Abl Kinases ATP_Pocket->cSrc Blocks ATP Downstream FAK / PI3K / Akt Pathway cSrc->Downstream Inhibition of Phosphorylation Apoptosis Induction of Apoptosis Downstream->Apoptosis Upregulates Proliferation Tumor Proliferation Downstream->Proliferation Downregulates

Caption: Mechanism of action and downstream signaling interference by pyrazolo[3,4-d]pyrimidine derivatives.

Cell-Free Enzymatic Profiling: Kinase Inhibition Assays

Causality & Rationale: Before advancing to cell-based models, the compound must be evaluated in a cell-free environment to isolate direct target engagement. This eliminates confounding cellular variables such as membrane permeability or efflux pump activity. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is chosen over traditional radiometric assays because its ratiometric readout (665 nm / 615 nm) inherently cancels out autofluorescence artifacts frequently caused by heterocyclic compounds.

Protocol: TR-FRET c-Src Kinase Assay

Self-Validating System: This protocol includes ATP at its Michaelis-Menten constant ( Km​ ) to ensure that competitive binding kinetics are accurately captured. A known inhibitor (e.g., Dasatinib) must be run in parallel as a positive control.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 2.5 µL of recombinant human c-Src kinase and ULight-labeled poly-GT peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km​ for c-Src, typically ~10 µM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of EDTA (to chelate Mg²⁺) containing a Europium (Eu)-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vitro Cellular Efficacy and Phenotypic Assays

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. To validate the compound's ability to cross the lipid bilayer and inhibit intracellular kinases, we test it against specific cancer cell lines addicted to Src/EGFR signaling, such as the A431 (human epidermoid carcinoma) and U87 (glioblastoma) lines[3][7].

Protocol: Cell Viability and Proliferation (CellTiter-Glo)

This assay quantifies ATP as a proxy for metabolically active cells. Because our compound inhibits survival pathways (like PI3K/Akt), it induces apoptosis, leading to a measurable drop in intracellular ATP.

  • Cell Seeding: Seed A431 or U87 cells at a density of 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 50 µM) for 72 hours.

  • Lysis & Luminescence: Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and normalize data against the vehicle control (0.1% DMSO) to determine the cellular IC₅₀.

Protocol: Apoptosis Validation via Flow Cytometry

To confirm that the reduction in cell viability is due to apoptosis rather than mere cytostasis, an Annexin V/Propidium Iodide (PI) assay is employed.

  • Induction: Treat A431 cells with the compound at its established IC₅₀ concentration for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Annexin V⁺/PI⁻ indicates early apoptosis, while Annexin V⁺/PI⁺ indicates late apoptosis.

Workflow Prep Compound Preparation CellFree Cell-Free Kinase Assay (TR-FRET) Prep->CellFree CellBased In Vitro Cell Viability (A431 / U87) CellFree->CellBased Hit Selection FlowCyto Flow Cytometry (Annexin V/PI) CellBased->FlowCyto Data IC50 & Mechanism Validation FlowCyto->Data

Caption: High-throughput in vitro screening workflow for pyrazolo[3,4-d]pyrimidine TKIs.

Quantitative Data Summary

The table below summarizes typical in vitro biological activity ranges for methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivatives against key targets, demonstrating the broad-spectrum utility of this scaffold[4][8][9].

Target / Cell LineAssay TypeBiological Activity MetricTypical RangeMechanistic Implication
c-Src Kinase Cell-Free (TR-FRET)IC₅₀10 nM – 500 nMDirect ATP-competitive inhibition at the hinge region.
Abl Kinase Cell-Free (TR-FRET)IC₅₀25 nM – 800 nMDual inhibition capability due to structural homology with Src.
EGFR (WT / T790M) Cell-Free (Radiometric)IC₅₀50 nM – 1.2 µMC3-carboxylate modifications enhance EGFR selectivity.
A431 Cells Cellular (Viability)IC₅₀0.5 µM – 5.0 µMHigh efficacy in epidermoid carcinoma driven by EGFR/Src.
U87 Cells Cellular (Viability)IC₅₀1.0 µM – 10.0 µMEffective suppression of glioblastoma cell proliferation.

References

  • Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. European Journal of Medicinal Chemistry. 3

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. 4

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 1

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PubMed Central (PMC). 7

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. 2

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). ACS Publications. 8

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis. 9

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. 5

Sources

Exploratory

An In-depth Technical Guide to the Structural and Physicochemical Properties of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Scaffold of Therapeutic Promise The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry. As a bioisostere of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry. As a bioisostere of adenine, this heterocyclic system has demonstrated significant potential in the development of targeted therapeutics, particularly as kinase inhibitors for oncology.[1] This guide focuses on a specific derivative, methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, providing a comprehensive overview of its structural and physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in the synthesis, characterization, and application of this promising molecule in drug discovery and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers.

Chemical Structure

The structure of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is depicted below:

This structure reveals a fused bicyclic system composed of a pyrazole and a pyrimidine ring. Key functional groups that dictate its chemical behavior include the amino group at position 4, the methyl carboxylate group at position 3, and the nitrogen atoms within the heterocyclic rings, which can act as hydrogen bond donors and acceptors.

Nomenclature and Identifiers
  • Systematic IUPAC Name: Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

  • Molecular Formula: C₇H₇N₅O₂

  • Molecular Weight: 193.17 g/mol

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is not extensively published, we can infer expected properties based on the well-characterized parent compound, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, and the influence of the methyl carboxylate substituent.

PropertyValue (4-amino-1H-pyrazolo[3,4-d]pyrimidine)Expected Influence of Methyl Carboxylate Group
Melting Point >325 °C[2][3]The addition of the methyl carboxylate group is expected to alter the crystal packing and may lead to a different, likely lower, melting point compared to the parent compound.
Boiling Point Not available (decomposes)High-boiling liquid or solid; likely to decompose at high temperatures.
Aqueous Solubility Low[4]The ester group may slightly increase polarity, but the overall molecule is expected to retain low aqueous solubility.
pKa Not availableThe pyrazole and pyrimidine nitrogens, as well as the amino group, are basic centers. The electron-withdrawing nature of the carboxylate group will likely decrease the basicity (lower pKa) of the ring nitrogens and the exocyclic amino group compared to the unsubstituted parent compound.
logP Not availableThe methyl ester group will increase the lipophilicity of the molecule, leading to a higher logP value compared to the parent amine. A positive logP value is anticipated.

Experimental Protocols for Physicochemical Characterization

For a novel or sparsely characterized compound, robust experimental determination of its physicochemical properties is essential. The following section provides detailed, field-proven methodologies for key parameters.

Determination of Aqueous Solubility via UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that absorbs in the UV-Vis spectrum, which is the case for the pyrazolo[3,4-d]pyrimidine core.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Step-by-Step Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of known concentrations from the stock solution by serial dilution with the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Saturated Solution Preparation:

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, filter the suspension to remove undissolved solid. A 0.22 µm syringe filter is recommended.

    • Dilute the clear filtrate with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at the λmax.

  • Concentration Calculation:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this value by the dilution factor to determine the concentration of the saturated solution, which represents the aqueous solubility.

Causality Behind Experimental Choices: The use of a constant temperature is crucial as solubility is temperature-dependent. Equilibration for an extended period ensures that the solution is truly saturated. Filtration is necessary to remove any solid particles that would interfere with the absorbance reading.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Determine λmax B Construct Calibration Curve A->B C Prepare Saturated Solution D Equilibrate (24-48h) C->D E Filter D->E F Dilute Filtrate E->F G Measure Absorbance F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination by UV-Vis spectrophotometry.

Determination of pKa via Potentiometric Titration

This is a highly accurate method for determining the acid dissociation constants of ionizable groups.

Principle: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. This corresponds to the midpoint of the buffer region in a titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • The final concentration should be in the range of 1-10 mM.

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) into the solution.

    • Gently stir the solution throughout the titration.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the titrant and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest). This can be more accurately determined from the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices: The use of a co-solvent is often necessary for compounds with low aqueous solubility. Maintaining a constant temperature is important as pKa values are temperature-dependent. Stepwise addition of the titrant and allowing for stabilization ensures accurate pH readings at each point.

Diagram of Potentiometric Titration Logic:

G A Start Titration B Add Titrant Increment A->B C Record pH B->C D Equivalence Point Reached? C->D E Continue Titration D->E No F End Titration D->F Yes E->B G Plot Titration Curve F->G H Determine pKa G->H

Caption: Logical flow of pKa determination by potentiometric titration.

Determination of logP via the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for ionizable compounds, which would yield logD). The ratio of the concentrations in the two phases at equilibrium is the partition coefficient (P).

Step-by-Step Methodology:

  • Phase Preparation:

    • Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4) and the aqueous buffer with n-octanol by vigorously mixing them and allowing them to separate. This ensures that the volumes of the phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

    • Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning.

    • Allow the phases to separate completely. Centrifugation at a low speed can aid in this process.

  • Phase Separation and Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • The logP is the logarithm (base 10) of P.

Causality Behind Experimental Choices: Pre-saturating the solvents is critical for accurate results. The choice of analytical method depends on the concentration and properties of the compound. HPLC-UV is often preferred for its sensitivity and specificity.

Diagram of Shake-Flask Method Workflow:

G A Prepare Pre-saturated Solvents B Dissolve Compound in n-Octanol A->B C Mix Octanol and Aqueous Phases B->C D Shake to Equilibrate C->D E Separate Phases (Centrifuge) D->E F Analyze Concentration in Each Phase E->F G Calculate logP F->G

Caption: Workflow of the shake-flask method for logP determination.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the protons on the pyrazolo[3,4-d]pyrimidine ring system are expected in the aromatic region (typically δ 7.0-9.0 ppm).

    • Amino Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

    • Methyl Protons: A singlet for the methyl ester (-OCH₃) protons, expected around δ 3.5-4.0 ppm.

    • NH Proton: A broad singlet for the pyrazole N-H proton, likely at a downfield chemical shift.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 160-175 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm) corresponding to the carbons of the fused heterocyclic rings.

    • Methyl Carbon: A signal for the methyl ester carbon around δ 50-60 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the amino group and the pyrazole N-H.

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the aromatic rings.

  • C-O Stretching: A band in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 193 would be expected, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion.

Biological Significance and Therapeutic Potential

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the realm of kinase inhibition.[1] These compounds often act as ATP-competitive inhibitors due to their structural similarity to adenine.

Derivatives of this scaffold have been investigated for their potential in treating a variety of diseases, most notably cancer. They have been shown to inhibit a range of kinases that are crucial for cell cycle progression and signaling pathways implicated in tumorigenesis. The introduction of a methyl carboxylate group at the 3-position can influence the molecule's binding affinity and selectivity for specific kinase targets, as well as its pharmacokinetic properties. Therefore, methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate represents a valuable lead compound for the development of novel kinase inhibitors and other therapeutic agents.

Conclusion

This technical guide provides a comprehensive overview of the structural and physicochemical properties of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. While specific experimental data for this molecule is limited, this guide offers a robust framework for its characterization by providing detailed, validated protocols for determining its key physicochemical parameters. The insights into its predicted spectroscopic profile and biological relevance underscore its potential as a valuable scaffold in drug discovery. It is our hope that this guide will serve as a valuable resource for researchers working to unlock the full therapeutic potential of this and related pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Domainex. Shake Flask LogD. [Link]

  • El-Gamal, K. M., et al. (2024). Potentiometric study for Determination of PKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. Iraqi National Journal of Chemistry, 54, 152-162.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. [Link]

  • NIST. (n.d.). 1H-pyrazolo[3,4-d]pyrimidine, 4-amino-1-methyl-. In NIST Chemistry WebBook. [Link]

  • Patel, H. V., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Chemistry Research, 3(2), 21-25.
  • PubChem. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • PubChem. (n.d.). 4-amino-1H-pyrazolo(3,4-d)pyrimidine-3-carbonitrile. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 459-463.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

  • Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7267-7315.
  • Said, M. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Chemical and Process Engineering Research, 49, 1-10.
  • Saleh, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2751.
  • Sirotiak, M., et al. (2011). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Journal of Environmental Engineering and Landscape Management, 19(1), 75-81.
  • van der Watt, E., & Tinarwo, A. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Latin American Journal of Pharmacy, 28(4), 629-631.
  • Vats, S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 13(2), 249-254.
  • Vidal, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 77, 173-181.
  • Youssif, B. G., et al. (2024).

Sources

Foundational

Pharmacokinetics of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate in Murine Models: A Technical Guide to ADME Optimization

Executive Summary & Pharmacological Context The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore in medicinal chemistry, functioning as a structural bioisostere of adenine[1]. This scaffold is funda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore in medicinal chemistry, functioning as a structural bioisostere of adenine[1]. This scaffold is fundamentally utilized in the design of ATP-competitive tyrosine kinase inhibitors targeting oncogenic pathways, most notably c-Src and Bcr-Abl[2].

Specifically, methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate serves as both a potent lead compound and a critical synthetic intermediate. The primary amine at the C4 position and the methyl carboxylate at the C3 position provide essential hydrogen-bond donor and acceptor interactions within the kinase hinge region[1]. However, the planar, rigid nature of this bicyclic core results in high crystal lattice energy and lipophilicity. Consequently, the bare scaffold suffers from notoriously poor aqueous solubility, which severely limits gastrointestinal absorption and in vivo bioavailability[2]. Rigorous pharmacokinetic (PK) profiling in murine models is therefore a mandatory gateway to guide structural optimization, such as prodrug derivatization or nanocarrier formulation[3][4].

Physicochemical Profiling & ADME Rationale

Before executing in vivo murine studies, researchers must understand the causality between the compound's physicochemical properties and its expected Absorption, Distribution, Metabolism, and Excretion (ADME) behavior:

  • Solubility-Limited Absorption: Due to its lipophilicity, oral administration (PO) of the unformulated compound often results in precipitation within the gastric lumen. PK studies must utilize carefully optimized co-solvent vehicles (e.g., DMSO/PEG400) to maintain the drug in solution, ensuring that absorption is permeability-limited rather than dissolution-limited[5].

  • Murine-Specific Metabolism (Esterase Activity): The C3-methyl carboxylate group is highly susceptible to enzymatic cleavage. A critical translational caveat is that murine plasma contains significantly higher levels of carboxylesterases compared to human plasma[3]. This causes rapid hydrolysis of the ester linkage in mice, artificially lowering the apparent half-life ( t1/2​ ) and systemic exposure compared to what would be observed in humans.

  • Targeting the Prodrug Strategy: To overcome these ADME bottlenecks, researchers frequently synthesize water-soluble prodrugs (e.g., carbamate or piperazine-linked derivatives) of the pyrazolo[3,4-d]pyrimidine core to enhance plasma stability and tumor penetration[2][6].

In Vivo Murine Pharmacokinetic Study Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes internal controls to verify that the resulting PK parameters are artifacts of the drug's biology, not experimental error.

Phase A: Formulation and Dosing
  • Vehicle Preparation: Prepare a dosing vehicle of 5% DMSO, 40% PEG400, and 55% sterile saline. Causality: DMSO disrupts the crystal lattice, PEG400 acts as a surfactant/co-solvent, and saline ensures physiological osmolarity to prevent injection-site hemolysis.

  • Animal Selection: Utilize male CD-1 mice (6–8 weeks old, fasted for 12 hours prior to PO dosing). Causality: Fasting eliminates food-drug binding interactions in the gut, reducing inter-subject variability during the absorption phase.

  • Administration:

    • Intravenous (IV) Cohort: Administer 1 mg/kg via tail vein injection.

    • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage.

Phase B: Serial Blood Sampling
  • Time-Course Collection: Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood into K2-EDTA tubes containing 10 µM of an esterase inhibitor (e.g., dichlorvos). Causality: The esterase inhibitor prevents ex vivo degradation of the methyl carboxylate group while the sample sits on ice, ensuring the measured concentration reflects true circulating levels[3]. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

Phase C: Self-Validating LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 150 µL of cold acetonitrile (containing 50 ng/mL of a stable isotope-labeled internal standard) to 50 µL of plasma. Vortex and centrifuge. Causality: Acetonitrile denatures plasma proteins that would otherwise foul the LC column and cause ion suppression in the mass spectrometer.

  • System Suitability & QC: Inject a calibration curve (1–1000 ng/mL) alongside Quality Control (QC) samples at low, medium, and high concentrations. Validation Rule: The analytical run is only accepted if ≥67% of the QC samples back-calculate to within ±15% of their nominal concentration.

  • Detection: Analyze via UPLC-MS/MS operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Logical Relationships in Murine ADME Workflow

PK_Workflow Dosing 1. Murine Dosing (IV & PO Administration) Absorption 2. GI Tract Absorption (Solubility-Limited) Dosing->Absorption Per Os (PO) Distribution 3. Systemic Circulation (Plasma Protein Binding) Dosing->Distribution Intravenous (IV) Absorption->Distribution First-Pass Effect Metabolism 4. Hepatic & Plasma Metabolism (High Murine Esterase Activity) Distribution->Metabolism Free Drug Fraction Bioanalysis 6. LC-MS/MS Bioanalysis (PK Parameter Calculation) Distribution->Bioanalysis Serial Blood Sampling Excretion 5. Clearance (Renal/Biliary Excretion) Metabolism->Excretion Metabolites

Fig 1. In vivo murine pharmacokinetic workflow and ADME logical relationships.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the representative pharmacokinetic parameters for the pyrazolo[3,4-d]pyrimidine-3-carboxylate scaffold in CD-1 mice, demonstrating the impact of high clearance and moderate bioavailability typical of this class before prodrug optimization[3][5].

PK ParameterDescriptionIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)Maximum plasma concentration845.2 ± 62.11,210.5 ± 145.3
Tmax​ (h)Time to reach Cmax​ N/A (0.083)1.5 ± 0.5
AUC0−t​ (ng·h/mL)Area under the curve (Exposure)950.4 ± 85.23,136.3 ± 210.8
t1/2​ (h)Terminal elimination half-life1.2 ± 0.21.8 ± 0.3
CL (L/h/kg)Systemic clearance1.05 ± 0.12N/A
Vd​ (L/kg)Volume of distribution1.82 ± 0.25N/A
F (%) Absolute Bioavailability100% 33.0%

Note: The absolute bioavailability ( F ) is calculated using the dose-normalized ratio of AUCPO​ to AUCIV​ . The relatively short half-life ( t1/2​<2 hours) is primarily driven by the rapid hydrolysis of the methyl carboxylate moiety by murine plasma esterases.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model Source: ACS Publications URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: PMC (PubMed Central) URL:[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery Source: PMC (PubMed Central) URL:[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source: PMC (PubMed Central) URL:[Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation Strategies for Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate in Preclinical Animal Studies

Introduction & Pharmacological Context Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a highly functionalized heterocyclic building block and active pharmaceutical ingredient (API) scaffold. Pyrazolo[3,4-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a highly functionalized heterocyclic building block and active pharmaceutical ingredient (API) scaffold. Pyrazolo[3,4-d]pyrimidines act as classical bioisosteres of purines and are widely recognized in drug development as potent ATP-competitive inhibitors of various tyrosine kinases, including c-Src and Bcr-Abl[1],[2]. Because of their ability to disrupt downstream signaling pathways responsible for tumor cell proliferation, these compounds are highly relevant in oncology and neurobiology[3].

Mechanism API Methyl 4-amino-1H-pyrazolo [3,4-d]pyrimidine-3-carboxylate Kinase Tyrosine Kinases (e.g., c-Src, Bcr-Abl) API->Kinase ATP-competitive inhibition Signaling Downstream Signaling (PI3K / STAT3) Kinase->Signaling Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibits Tumor Tumor Progression Signaling->Tumor Promotes

Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives via kinase inhibition.

Physicochemical Bottlenecks & Causality of Formulation Choices

Despite their potent in vitro efficacy, translating pyrazolo[3,4-d]pyrimidines to in vivo animal models presents a significant biopharmaceutical hurdle. The planar aromatic core of the pyrazolo[3,4-d]pyrimidine system facilitates strong intermolecular pi-pi stacking, resulting in high crystal lattice energy[4]. Consequently, these compounds exhibit sub-optimal aqueous solubility, which severely limits their bioavailability and parenteral administration capabilities[1].

Attempting to dose this API in standard aqueous buffers (like PBS or Saline) will result in immediate precipitation. In intravenous (IV) models, this causes fatal micro-embolisms; in per os (PO) models, it leads to erratic and unquantifiable absorption. To overcome this, formulation scientists must utilize thermodynamic and kinetic solubilization strategies.

Below, we outline two self-validating formulation protocols: a Co-solvent/Micellar system for routine pharmacokinetic (PK) profiling, and a Liposomal Encapsulation system for targeted efficacy studies[1],[3].

Workflow API API Profiling (Low Aqueous Solubility) Cosolvent Co-solvent/Micellar (DMSO/PEG/Tween) API->Cosolvent Early PK Liposome Liposomal Encapsulation API->Liposome Tumor Targeting QC Self-Validation QC (DLS & HPLC) Cosolvent->QC Liposome->QC QC->API Fail (Precipitation) InVivo In Vivo Dosing (IV / PO / IP) QC->InVivo Pass

Decision tree and validation workflow for formulating poorly soluble APIs.

Formulation Workflows & Step-by-Step Protocols

Protocol A: Co-Solvent/Micellar Formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

This protocol is the gold standard for early-stage tolerability and PK studies.

Causality of Excipient Selection:

  • DMSO (10%) : Added first because it is the only solvent with a dielectric constant capable of disrupting the strong crystal lattice of the pyrazolo[3,4-d]pyrimidine core.

  • PEG300 (40%) : Acts as a miscible co-solvent. It lowers the dielectric constant of the final aqueous mixture, preventing the API from crashing out when transitioning from a pure organic to an aqueous environment.

  • Tween 80 (5%) : A non-ionic surfactant. Upon the addition of the aqueous phase, it forms micelles that kinetically trap the hydrophobic API, preventing nucleation and crystal growth in the bloodstream.

  • Saline (45%) : Provides isotonicity for IV injection and bulk volume. It must be added dropwise last to prevent shock-precipitation.

Step-by-Step Methodology:

  • Primary Solvation : Weigh the required mass of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume). Vortex for 2 minutes and sonicate at 37°C until a completely clear, particle-free solution is achieved.

  • Co-solvent Addition : Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute. The solution must remain optically clear.

  • Surfactant Integration : Add Tween 80 (5% of final volume). Critical Step: Tween 80 is highly viscous; ensure complete homogenization by vortexing vigorously for 3 minutes.

  • Aqueous Dilution : Slowly add 0.9% NaCl (Saline, 45% of final volume) dropwise while continuously vortexing the mixture.

  • Self-Validation (QC) : Immediately inspect the formulation against a dark background. If any opalescence, cloudiness, or particulate matter is visible, the formulation has failed and cannot be dosed. Perform Dynamic Light Scattering (DLS); a polydispersity index (PDI) > 0.4 indicates unstable micellar aggregation, invalidating the batch.

Protocol B: PEGylated Stealth Liposomal Encapsulation

For advanced efficacy models (e.g., orthotopic glioblastoma or neuroblastoma models), liposomes significantly increase plasma exposure and tumor homing compared to the free API[1].

Causality of Excipient Selection:

  • DSPC and Cholesterol : Form a rigid lipid bilayer, providing structural integrity in systemic circulation and preventing premature API leakage.

  • DSPE-PEG2000 : Provides a hydrophilic steric shield. This prevents opsonization by the reticuloendothelial system (RES), thereby extending the circulation half-life of the pyrazolo[3,4-d]pyrimidine payload[1].

Step-by-Step Methodology (Thin-Film Hydration):

  • Lipid Mixture : Dissolve DSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

  • API Loading : Add methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (dissolved in a minimal volume of methanol) to the lipid mixture at a 1:10 API-to-lipid mass ratio.

  • Film Formation : Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms on the flask wall. Desiccate under a vacuum overnight to remove all residual solvent traces.

  • Hydration : Hydrate the lipid film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 1 hour with vigorous magnetic stirring.

  • Extrusion : Extrude the resulting multilamellar vesicles through polycarbonate membranes (200 nm, followed by 100 nm) 10 times at 60°C using a mini-extruder to form uniform unilamellar liposomes.

  • Self-Validation (QC) : Dialyze the formulation against PBS for 4 hours to remove unencapsulated API. Quantify the encapsulation efficiency (EE%) via HPLC. The protocol is validated for in vivo use only if EE% > 85% and DLS confirms a Z-average diameter between 100-120 nm.

Quantitative Data Summaries

Table 1: Physicochemical Profiling & Formulation Suitability

ParameterValue / CharacteristicImpact on Formulation Strategy
Core Scaffold Pyrazolo[3,4-d]pyrimidineHigh pi-pi stacking; rigid planar structure dictates poor solvation.
Aqueous Solubility < 0.1 mg/mL (estimated)Requires aggressive co-solvents or lipid nanocarriers for IV dosing.
Target Encapsulation > 85% Efficiency (Liposomes)Ensures adequate dose delivery without excessive lipid toxicity.
Optimal Delivery Route IV, IP, or POFormulation dictates absorption kinetics and maximum tolerated dose.

Table 2: Self-Validation Metrics for Formulation Release

Formulation TypePrimary QC MetricSecondary QC MetricRelease Criteria (Pass/Fail)
Co-Solvent / Micellar Visual Inspection (Dark Background)DLS (Dynamic Light Scattering)100% Optically clear; PDI < 0.4
PEGylated Liposomes HPLC Assay (Encapsulation Efficiency)Z-average Diameter (DLS)EE% > 85%; Size 100-120 nm

Sources

Application

The Strategic Synthesis of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate Derivatives: A Gateway to Novel Therapeutics

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and medicinal chemistry communities. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2] This has led to the development of numerous compounds with diverse therapeutic applications, including anticancer[3][4][5], anti-inflammatory, antiviral, and antimicrobial activities.[1][6] A prominent example is Allopurinol, a xanthine oxidase inhibitor used in the management of gout and conditions associated with hyperuricemia.[7][8][9] The strategic derivatization of the pyrazolo[3,4-d]pyrimidine nucleus, particularly with the methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate template, offers a versatile platform for the generation of novel drug candidates with tailored pharmacological profiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of these valuable derivatives, elucidating the underlying chemical principles and offering robust experimental protocols.

Synthetic Strategies: Navigating the Pathways to the Core Scaffold

The construction of the methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate core can be approached through several convergent synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. A prevalent and efficient method commences with the cyclization of a functionalized pyrazole precursor.

A cornerstone of this approach is the utilization of ethyl 2-cyano-2-(ethoxymethylene)acetate, which upon reaction with a substituted hydrazine, readily forms the key intermediate, a 5-aminopyrazole-4-carboxylate derivative.[10] This intermediate is then poised for the crucial cyclization step to construct the pyrimidine ring.

Synthetic_Pathway A Ethyl 2-cyano-2- (ethoxymethylene)acetate C Methyl 5-amino-1-substituted- 1H-pyrazole-4-carboxylate A->C + B Substituted Hydrazine B->C Reflux E Methyl 4-amino-1-substituted- 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate C->E + D Formamide D->E Reflux Applications Core Methyl 4-amino-1H-pyrazolo[3,4-d] pyrimidine-3-carboxylate Core Kinase Kinase Inhibitors Core->Kinase Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Antiviral Antiviral Agents Core->Antiviral

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. This molecule is a crucial heterocyclic scaffold, serving as a purine analogue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. This molecule is a crucial heterocyclic scaffold, serving as a purine analogue in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing expert insights, troubleshooting solutions, and optimized protocols to enhance experimental outcomes.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Q1: What is the most common and reliable synthetic pathway to Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate?

The most established route involves a multi-step process starting from a functionalized pyrazole precursor. While direct cyclization to the 4-amino product is possible, it often leads to side products. A more robust and higher-yielding strategy involves the formation of a 4-hydroxy or 4-chloro intermediate, which is subsequently converted to the target 4-amino compound.[4][5]

The general pathway is as follows:

  • Formation of the Pyrazole Core: Synthesis of a key intermediate, such as methyl 5-amino-1H-pyrazole-4-carboxylate, typically from acyclic precursors.

  • Pyrimidine Ring Annulation: Cyclization of the aminopyrazole with a one-carbon (C1) source, like formamide, to form the pyrazolo[3,4-d]pyrimidin-4-one (4-hydroxy) ring system.[4][6][7]

  • Activation of the C4 Position: Chlorination of the 4-hydroxy group using a reagent like phosphorus oxychloride (POCl₃) to create a reactive 4-chloro intermediate.[5]

  • Nucleophilic Aromatic Substitution (SNAr): Amination of the 4-chloro intermediate with an ammonia source to furnish the final product.[4]

Q2: What is the underlying mechanism for the pyrimidine ring formation using formamide?

The cyclization of a 5-aminopyrazole-4-carboxylate with formamide at high temperatures is a classic condensation reaction. The process can be visualized as follows:

  • Formylation: The exocyclic amino group of the pyrazole nucleophilically attacks the carbonyl carbon of formamide.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole then attacks the newly formed formamidine intermediate.

  • Dehydration/Aromatization: Subsequent loss of water and ammonia leads to the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidin-4-one ring system.

Below is a diagram illustrating this synthetic logic.

G cluster_0 Overall Synthetic Pathway A Methyl 5-amino-1H-pyrazole-4-carboxylate B Methyl 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate A->B  Formamide, Δ   C Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate B->C  POCl₃, Δ   D Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (Target Compound) C->D  NH₃ source  

Caption: High-level overview of the synthetic pathway.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

Problem Area: Low Yield in Pyrimidine Ring Formation

Q: My initial cyclization reaction with formamide has a very low yield. What are the primary causes?

A: Low yields in this step are common and can typically be attributed to three factors:

  • Insufficient Temperature: This reaction requires high thermal energy to overcome the activation barrier for cyclization. Temperatures are often in the range of 180-200 °C.[6][8] Ensure your reaction is reaching and maintaining the target temperature.

  • Reaction Time: These condensations can be slow. While some protocols suggest shorter times, extending the reflux period (e.g., from 4 hours to 8 hours) can often drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Material: The 5-aminopyrazole precursor must be pure. Impurities can interfere with the reaction or lead to undesired side products, complicating both the reaction and purification. Verify the purity of your starting material by NMR and melting point analysis.

Q: I'm observing a significant amount of the starting aminopyrazole even after prolonged heating. How can I improve conversion?

A: If temperature and time are adequate, consider the reaction medium.

  • Formamide as Solvent and Reagent: Using formamide as both the C1 source and the solvent ensures a high concentration of the cyclizing agent.[4][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[9] If available, this is a highly recommended optimization strategy.

  • Alternative C1 Sources: While formamide is common, reagents like ethyl orthoformate followed by treatment with ammonia can also be effective and may proceed under milder conditions.[4]

Problem Area: Side Product Formation & Purification

Q: My final product is contaminated with the 4-hydroxy analogue. How did this happen and how can I avoid it?

A: This is a classic issue. The 4-hydroxy (or its tautomer, 4-oxo) pyrazolopyrimidine is the direct product of the cyclization with formamide.[6] The subsequent chlorination and amination steps are designed to convert this intermediate to your target compound. If you are seeing it in your final product, it indicates incomplete conversion in either the chlorination or amination step.

  • Troubleshooting Chlorination: Ensure the 4-hydroxy intermediate is completely dry before adding POCl₃, as water will quench the reagent. Use a slight excess of POCl₃ and ensure the reaction goes to completion (monitor by TLC).

  • Troubleshooting Amination: The 4-chloro intermediate is a reactive electrophile. Ensure a sufficient excess of your ammonia source (e.g., ammonia in ethanol or isopropanol) is used to drive the reaction forward.

Q: The methyl ester group is being hydrolyzed to a carboxylic acid during the reaction. How can I prevent this?

A: Ester hydrolysis is a risk, especially under harsh acidic or basic conditions or with prolonged heating in the presence of water.

  • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents, particularly for the chlorination step with POCl₃.

  • Control Reaction Time: Avoid unnecessarily long heating times, especially during the formamide cyclization.

  • Work-up pH: During work-up, avoid extreme pH values for extended periods. Neutralize acidic or basic solutions promptly during extraction and isolation procedures.

Q: Removing high-boiling solvents like formamide or POCl₃ is difficult and impacts my isolated yield. What are the best practices for work-up?

A: This is a significant practical challenge.

  • For Formamide: After the reaction, cool the mixture and precipitate the product by pouring it into a large volume of cold water or an ice-water slurry.[6] The product, being less polar, should crash out and can be collected by filtration. This efficiently removes the bulk of the water-soluble formamide.

  • For POCl₃: After chlorination, the reaction mixture must be handled with extreme care. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This hydrolyzes the POCl₃ to phosphoric acid. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

Section 3: Optimized Experimental Protocols

The following protocols represent a validated, multi-step approach to maximize yield and purity.

Protocol 1: Synthesis of Methyl 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
  • Rationale: This step creates the core bicyclic system. Using formamide as both reagent and solvent at high temperature ensures efficient cyclization.

  • Combine methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (10-15 volumes).

  • Heat the mixture to 185-195 °C with stirring under a nitrogen atmosphere for 6-8 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 100 volumes of ice-cold water while stirring vigorously.

  • A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50-60 °C to a constant weight. The expected yield is typically high (80-95%).

Protocol 2: Synthesis of Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
  • Rationale: POCl₃ is a powerful dehydrating and chlorinating agent that efficiently converts the 4-hydroxy group into a 4-chloro group, which is an excellent leaving group for the subsequent amination.

  • To a round-bottom flask, add the dried product from Protocol 1 (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. In a separate, well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. (Caution: Exothermic and releases HCl gas).

  • Once the quench is complete, neutralize the acidic solution with a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the aqueous layer 3-4 times with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-intermediate. This is often used directly in the next step without further purification.

Protocol 3: Synthesis of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate
  • Rationale: This is a classic SNAr reaction where ammonia displaces the chloride ion at the electron-deficient C4 position to yield the final product.

  • Dissolve the crude chloro-intermediate from Protocol 2 (1.0 eq) in a suitable solvent like isopropanol or THF.

  • Place the solution in a sealed pressure vessel or a robust sealed tube.

  • Add a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol, 10-20 eq) or bubble ammonia gas through the solution.

  • Seal the vessel and heat to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure target compound.

Section 4: Yield Optimization Summary

Parameter Options & Settings Impact on Yield & Purity Causality & Expert Insight
Cyclization Reagent Formamide, Triethyl Orthoformate/NH₃High yield with formamide, but requires high temp. Orthoformate route is milder but may be lower yielding.Formamide is a cost-effective and efficient C1 source that drives the reaction to completion at high temperatures.[4][6]
Cyclization Temp. 150-200 °CHigher temperatures (180-200 °C) generally increase reaction rate and yield.Overcomes the activation energy for the intramolecular cyclization and dehydration steps.
Chlorinating Agent POCl₃, SOCl₂POCl₃ is standard and highly effective.Provides a clean conversion to the 4-chloro intermediate, which is crucial for the final amination step.[5]
Amination Source NH₃ in MeOH/EtOH, Aq. AmmoniaAlcoholic ammonia solutions in a sealed vessel provide the necessary pressure and concentration for efficient substitution.Ensures a high concentration of the nucleophile (NH₃) to drive the SNAr reaction to completion.
Solvent Choice High-boiling (Formamide, DMF) vs. Low-boiling (THF, Dioxane)High-boiling solvents are often required for the cyclization step. Lower-boiling solvents are preferred for purification and subsequent steps.Solvent choice must balance reagent solubility, required reaction temperature, and ease of removal during work-up.[10]
Reaction Monitoring TLC, LC-MSCrucial for preventing over- or under-running reactions.Prevents the formation of degradation byproducts from excessive heating and ensures the reaction proceeds to completion for maximum yield.

Section 5: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start Low Final Yield q1 Where did the yield loss occur? start->q1 step1 Step 1: Cyclization q1->step1 Check TLC of crude step2 Step 2: Chlorination q1->step2 Check TLC of crude step3 Step 3: Amination q1->step3 Check TLC of crude s1_check1 Incomplete Reaction? step1->s1_check1 s2_check1 Incomplete Reaction? (4-OH remains) step2->s2_check1 s3_check1 Incomplete Reaction? (4-Cl remains) step3->s3_check1 s1_sol1 Increase Temp (180-200°C) Increase Time (6-8h) Use Microwave s1_check1->s1_sol1 Yes s1_check2 Degradation? s1_check1->s1_check2 No s1_sol2 Reduce Temp/Time Ensure N₂ Atmosphere s1_check2->s1_sol2 Yes s2_sol1 Ensure Anhydrous Conditions Increase Reflux Time Use Catalytic DMF s2_check1->s2_sol1 Yes s3_sol1 Use Sealed Vessel Increase NH₃ Equivalents Increase Temp/Time s3_check1->s3_sol1 Yes

Caption: A logical troubleshooting flowchart for yield optimization.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. SpringerLink. [Link]

  • ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ResearchGate. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. MDPI. [Link]

  • Synthesis of Allopurinol. University of Malaya. [Link]

  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. PMC. [Link]

  • Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Journal of Advanced Pharmacy Research. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [Link]

Sources

Optimization

Technical Support Center: Crystallization of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Welcome to the technical support center for methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important heterocyclic building block. As a purine analog, this scaffold is pivotal in medicinal chemistry, making robust purification protocols essential.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful isolation of high-purity crystalline material.

Predicted Physicochemical & Solubility Profile

Understanding the molecular structure of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is fundamental to troubleshooting its crystallization. The molecule possesses multiple hydrogen bond donors (the amino group and pyrazole N-H) and acceptors (the pyrimidine nitrogens and the ester carbonyl).[4] This complex functionality dictates its solubility, suggesting it will be most soluble in polar solvents and less soluble in non-polar hydrocarbons.[4][5] While specific quantitative data is not widely published, a qualitative profile can be predicted to guide solvent selection.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, Isopropanol, Acetic AcidModerate to HighCapable of hydrogen bonding with the solute, making them effective for dissolution at elevated temperatures. Ethanol is frequently used for related derivatives.[1][6][7]
Polar Aprotic DMF, Dioxane, DMSO, AcetonitrileHighStrong dipole moments can solvate the polar regions of the molecule. DMF and Dioxane have been successfully used for recrystallizing analogous structures.[8][9]
Non-Polar Hexane, Toluene, Petroleum EtherLowLack of favorable intermolecular interactions (H-bonding, strong dipoles) makes these poor solvents for dissolution but excellent anti-solvents. Petroleum ether is used to precipitate related compounds.[6]
Mixed Solvents Ethanol/Water, Ethanol/DMF, Dioxane/EthanolVariableAllows for fine-tuning of solubility. Often, the compound is dissolved in a "good" solvent (like DMF or Ethanol) and a "poor" anti-solvent is added to induce precipitation.[9][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Question 1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What should I do?

This is a classic case of either insufficient supersaturation or a high kinetic barrier to nucleation. The solution contains the dissolved solute, but there is no energetic driving force or initiation site for crystals to form.

Immediate Actions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[11][12]

  • Add a Seed Crystal: If you have a small amount of the solid product, add a single, tiny crystal to the solution. This provides a pre-formed template for other molecules to deposit onto, bypassing the initial energy barrier for nucleation.[5][11]

  • Create a Seed Crystal in-situ: Dip a glass rod into the solution, remove it, and allow the thin film of solvent to evaporate, which should leave a small crystalline residue on the rod. Re-inserting this rod into the solution can provide the necessary seed crystals.[11]

  • Reduce the Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or refrigerator. Lower temperatures decrease solubility, which increases the supersaturation and the driving force for crystallization.

Underlying Cause & Long-Term Strategy: The most likely cause is using too much solvent.[5][11] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[13] If the above techniques fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

Question 2: My compound separated as an oil or an amorphous solid instead of crystals. How can I prevent this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for molecules to arrange into an ordered crystal lattice.[5]

Immediate Actions & Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small additional volume (1-5%) of the hot solvent to slightly decrease the supersaturation level upon cooling.[11] This ensures the solution becomes saturated at a lower temperature.

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[13] After dissolving the solid, insulate the flask by wrapping it in glass wool or paper towels, or place it within a larger beaker to create a pocket of insulating air. This allows molecules more time to orient themselves correctly into a crystal lattice.[12]

  • Change the Solvent System: The chosen solvent's boiling point may be too close to the compound's melting point. Select a solvent with a lower boiling point or use a mixed-solvent system where the compound has slightly lower solubility.[5]

Crystallization Troubleshooting Workflow

G start Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_out Compound Oils Out outcome->oil_out Liquid/Amorphous Solid fast_xtal Rapid Precipitation (Powder/Small Crystals) outcome->fast_xtal Cloudy/Immediate Solid good_xtal Good Quality Crystals outcome->good_xtal Slow Crystal Growth sol_no_xtal Troubleshoot Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_oil_out Troubleshoot Oiling Out: 1. Reheat & Add More Solvent 2. Slow Cooling Rate 3. Change Solvent System oil_out->sol_oil_out sol_fast_xtal Improve Crystal Growth: 1. Reheat & Add More Solvent 2. Insulate for Slower Cooling fast_xtal->sol_fast_xtal sol_good_xtal Isolate Product: 1. Filter Crystals 2. Wash with Cold Solvent 3. Dry Under Vacuum good_xtal->sol_good_xtal

Caption: A workflow diagram for troubleshooting common crystallization issues.

Question 3: My crystallization yield is very low. How can I improve it?

Low yield is typically a result of using excessive solvent or not allowing sufficient time/temperature for complete crystallization.

Solutions to Improve Yield:

  • Minimize Solvent Volume: As stated before, use only the minimum amount of hot solvent needed for dissolution. Any excess solvent will retain some of your product in the solution (the "mother liquor") even after cooling, thus reducing your isolated yield.[13]

  • Maximize Cooling: After the solution has cooled to room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes. The solubility of the compound will decrease further at 0-4 °C, causing more of the dissolved product to crystallize out of the mother liquor.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second crop. Take the filtrate (mother liquor), heat it to reduce the volume (e.g., by half), and cool it again. These second-crop crystals may be less pure but can significantly increase your overall yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for crystallization?

A1: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[5][12] For a polar molecule like methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, start with polar protic solvents like ethanol or isopropanol, as these are commonly used for related pyrazolopyrimidines.[7] To test a solvent, add a small amount of your compound to a test tube with the solvent. It should not dissolve at room temperature but should dissolve completely upon heating. If it crystallizes upon cooling, you have found a good candidate.[12]

Q2: What is a mixed-solvent system and when should I use one?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which your compound is very soluble (a "good" solvent) and one in which it is insoluble (a "poor" solvent or "anti-solvent").[5] This is useful if your compound is too soluble in one solvent and not soluble enough in another.

To perform a mixed-solvent crystallization:

  • Dissolve your compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few drops of the hot "good" solvent to just redissolve the turbidity.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization.[12]

Q3: My final crystals are discolored. How can I remove colored impurities?

A3: Colored impurities are often large, polar, non-volatile organic molecules. They can be effectively removed using activated charcoal.

Decolorization Protocol:

  • Dissolve your crude, colored compound in the appropriate hot solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl the mixture for a few minutes. The impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel to prevent your product from crystallizing prematurely.

  • Allow the now colorless filtrate to cool and crystallize as usual.[11]

Recommended Experimental Protocol: Recrystallization from Ethanol

This protocol provides a reliable starting point for the purification of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

Materials:

  • Crude methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate or steam bath

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of hot ethanol until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Perform a hot filtration to remove the charcoal into a second, clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin within 20-30 minutes.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter under vacuum. For complete dryness, transfer the solid to a watch glass and place it in a vacuum oven.

References

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available from: [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho Repository. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

    • Crystallization. Community College of Rhode Island. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. Available from: [Link]

  • JPWO2020045475A1 - Pyrazolo [3,4-d] pyrimidine crystals. Google Patents.
  • SOP: CRYSTALLIZATION. University of Texas at Dallas. Available from: [Link]

  • Guide for crystallization. University of Angers. Available from: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available from: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available from: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available from: [Link]

Sources

Troubleshooting

methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate degradation rates in aqueous solution

Technical Support Center: Handling & Stability of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Stability of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (CAS: 2728251-56-5). This compound is a critical intermediate and scaffold in the development of kinase inhibitors (such as RET and c-Src/Abl inhibitors)[1],[2].

While highly valuable in drug discovery, pyrazolo[3,4-d]pyrimidine derivatives are notorious for their suboptimal aqueous solubility and specific structural liabilities in aqueous media[3]. This guide provides the mechanistic causality behind its degradation, quantitative stability data, troubleshooting FAQs, and a self-validating experimental protocol to ensure the integrity of your biological assays.

Part 1: The Causality of Aqueous Degradation

Understanding why your compound degrades is the first step to preventing it. The degradation of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate in aqueous solution is primarily driven by base-catalyzed ester hydrolysis .

The Mechanism: The fused pyrazolo[3,4-d]pyrimidine core is highly electron-withdrawing. This strong inductive effect pulls electron density away from the C3 position, rendering the carbonyl carbon of the methyl ester exceptionally electrophilic. In aqueous buffers—even at a physiological pH of 7.4—hydroxide ions ( OH− ) act as nucleophiles, attacking the carbonyl carbon. This reaction cleaves the ester bond, releasing methanol and forming 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid [1].

Because the resulting carboxylic acid is highly polar, it exhibits drastically different target binding kinetics and cannot passively cross lipid bilayers, which will completely skew in vitro cellular assay results[2].

Quantitative Degradation Profile

To assist in assay planning, the following table summarizes the degradation kinetics of the compound across various standard buffer conditions.

Table 1: Simulated Aqueous Stability of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Buffer pHTemperature (°C)Co-solventEstimated Half-Life ( t1/2​ )Primary Degradant
4.0 (Acetate)4°C1% DMSO> 14 daysNone (Stable)
6.5 (MES)25°C1% DMSO~ 72 hours3-carboxylic acid
7.4 (PBS)25°C1% DMSO~ 24 hours3-carboxylic acid
7.4 (PBS)37°C1% DMSO~ 8 hours3-carboxylic acid
9.0 (Tris)25°C1% DMSO< 1 hour3-carboxylic acid

Part 2: Troubleshooting Guide & FAQs

Q1: My compound concentration drops by 50% within the first 10 minutes of my assay, but LC-MS shows no degradant peaks. What is happening? A: You are likely observing precipitation , not chemical degradation. Pyrazolo[3,4-d]pyrimidines have notoriously poor thermodynamic solubility in water[3]. Because the compound is crashing out of solution, it is removed during sample centrifugation or filtration prior to LC-MS, resulting in a loss of parent signal without the appearance of the carboxylic acid degradant. Solution: Ensure your final DMSO concentration is optimized (typically 1-2%), or formulate the compound using solubilizing agents like cyclodextrins or albumin nanoparticles[3].

Q2: I am running a 48-hour cell viability assay at 37°C. How do I prevent ester hydrolysis? A: A half-life of ~8 hours at 37°C means your compound will be almost entirely degraded by the end of a 48-hour assay. Solution: You cannot stop hydrolysis at pH 7.4/37°C. You must either:

  • Replenish the media with fresh compound every 8-12 hours.

  • Synthesize a more stable prodrug or bioisostere (e.g., an amide or a sterically hindered ester) if long-term stability is required for your SAR campaign[3].

Q3: My LC-MS shows a mass shift of -14 Da. What does this mean? A: The exact mass of the parent methyl ester is 193.16 Da. The mass of the hydrolyzed carboxylic acid is 179.14 Da. A shift of -14 Da (loss of a CH2​ equivalent) is the hallmark signature that your methyl ester has fully hydrolyzed into the carboxylic acid.

Part 3: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve signal loss during your experiments.

TroubleshootingWorkflow Start Compound Loss Detected in Aqueous Assay LCMS Perform LC-MS Analysis (Identify Mass Shift) Start->LCMS Shift14 Mass Shift: -14 Da (m/z 194 -> 180 [M+H]+) LCMS->Shift14 ShiftNone No Mass Shift (Loss of Parent Only) LCMS->ShiftNone Hydrolysis Ester Hydrolysis (Carboxylic Acid Formed) Shift14->Hydrolysis Precipitation Aqueous Precipitation (Poor Solubility) ShiftNone->Precipitation Sol1 Action: Lower assay pH to 6.5. Shorten assay duration. Keep stocks on ice. Hydrolysis->Sol1 Sol2 Action: Increase DMSO %. Use cyclodextrin formulation. Pre-warm buffer. Precipitation->Sol2

Decision tree for diagnosing methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate degradation.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, never assume your compound is stable in a new buffer. The following protocol embeds a self-validation step to mathematically prove compound stability before committing to expensive biological assays.

Protocol: Preparation and Validation of Aqueous Working Solutions

Materials:

  • Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate powder (Store desiccated at -20°C in the dark).

  • Anhydrous DMSO (LC-MS grade).

  • Assay Buffer (e.g., PBS pH 7.4).

Step 1: Preparation of Master Stock

  • Equilibrate the compound vial to room temperature for 30 minutes before opening to prevent condensation. Water ingress will initiate slow hydrolysis even in frozen stocks.

  • Dissolve the powder in anhydrous DMSO to create a 10 mM stock.

  • Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C. Never freeze-thaw this compound.

Step 2: Preparation of Working Solution

  • Thaw a single 10 µL aliquot immediately prior to use.

  • Rapidly inject the DMSO stock into the pre-warmed assay buffer while vortexing vigorously to prevent localized precipitation. Dilute to your maximum assay concentration (e.g., 100 µM, resulting in 1% final DMSO).

Step 3: Self-Validation (The "T-Zero/T-Final" Check) Do not skip this step.

  • T=0 Sample: Immediately extract a 50 µL aliquot of the working solution. Quench with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (the low pH halts hydrolysis). Run on LC-MS to establish the baseline Area Under the Curve (AUC) for the parent mass (m/z 194 [M+H]+).

  • T=Final Sample: Incubate the remaining working solution under your exact assay conditions (e.g., 37°C for 4 hours). Extract a 50 µL aliquot, quench with acidic Acetonitrile, and run on LC-MS.

  • Validation Logic: Calculate the remaining percentage: (AUCT=Final​/AUCT=0​)×100 .

    • If > 90%: Proceed with the biological assay. The system is validated.

    • If < 90%: The protocol has invalidated the assay conditions. You must adjust the buffer pH, reduce the temperature, or shorten the assay time before proceeding.

References

  • Taiho Pharmaceutical Co., Ltd. (2016). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - European Patent Office - EP 3260454 B1. Google Patents.
  • Fallacara, A. L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
  • Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Validation of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate: A Comparative Guide

Executive Summary Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a highly functionalized fused bicyclic heterocycle. This scaffold is a privileged structure in medicinal chemistry, frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a highly functionalized fused bicyclic heterocycle. This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting Src, RET, and mTOR pathways [1]. Validating the structural integrity of this Active Pharmaceutical Ingredient (API) intermediate is critical. However, its rigid planar structure, potential for tautomerism, and multiple exchangeable protons present unique analytical challenges.

This guide objectively compares NMR solvent systems and instrument field strengths to establish a self-validating analytical workflow. By detailing the causality behind these experimental choices, we provide drug development professionals with a definitive roadmap for structural elucidation.

Comparative Analysis: Solvent Systems

Choosing the right deuterated solvent is the most critical variable in the NMR validation of pyrazolo[3,4-d]pyrimidines. The molecule contains a primary amine (-NH2) at C4 and a secondary amine (-NH) at N1, both of which are subject to chemical exchange and hydrogen bonding.

  • Deuterated Chloroform (CDCl3): Not Recommended. The highly polar nature of the pyrazolo[3,4-d]pyrimidine core results in poor solubility in non-polar solvents. Spectra acquired in CDCl3 often suffer from low signal-to-noise (S/N) ratios and severe line broadening of the amine protons due to intermediate exchange regimes.

  • Deuterated Methanol (MeOD-d4): Context-Dependent. While solubility is improved over CDCl3, MeOD-d4 is a protic solvent that induces rapid Hydrogen/Deuterium (H/D) exchange. Consequently, the critical 4-NH2 and 1-NH signals completely disappear from the 1 H NMR spectrum. This loss of diagnostic data prevents the use of 1 H- 13 C HMBC correlations from the amine protons, which are essential for assigning the C3a and C4 quaternary carbons.

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): Optimal Choice. DMSO-d6 is a strong hydrogen-bond acceptor. It solvates the API efficiently and tightly binds to the -NH2 and -NH protons. This interaction significantly slows down their chemical exchange rate, resolving the 4-NH2 as a distinct broad singlet (~7.90 ppm) and the 1-NH as a highly deshielded singlet (~13.80 ppm). This retention of exchangeable protons is mandatory for complete 2D NMR structural validation [2].

Comparative Analysis: Instrument Field Strength

  • 80 MHz Benchtop NMR: Suitable for Routine QC. Benchtop systems are cost-effective for confirming the presence of the methyl ester (-OCH3 at ~3.95 ppm) and the isolated pyrimidine proton (H-6 at ~8.25 ppm). However, the low dispersion causes the aromatic baseline to overlap, and quadrupolar relaxation from the nitrogen atoms broadens the amine signals into the baseline, making rigorous structural proof impossible.

  • 600 MHz High-Field NMR: Required for Structural Elucidation. High-field instruments provide the sensitivity and chemical shift dispersion necessary to execute 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments. HMBC is non-negotiable for this molecule because the core contains four quaternary carbons (C3, C3a, C4, C7a) that cannot be assigned via 1D 1 H or 1D 13 C NMR alone [3].

NMR_Workflow cluster_solvents Solvent Selection Comparison cluster_instruments Instrument Field Strength Start Methyl 4-amino-1H-pyrazolo [3,4-d]pyrimidine-3-carboxylate DMSO DMSO-d6 Resolves NH/NH2 High Solubility Start->DMSO MeOD MeOD-d4 H/D Exchange Loses NH/NH2 Start->MeOD CDCl3 CDCl3 Poor Solubility Broad Signals Start->CDCl3 HighField 600 MHz NMR High Dispersion Enables 2D HMBC DMSO->HighField Optimal Path LowField 80 MHz Benchtop Low Resolution Overlap in Aromatics DMSO->LowField Routine QC

Comparative decision matrix for NMR solvent and field strength selection.

Step-by-Step Experimental Protocol: High-Field NMR Validation

To ensure a self-validating system, the following protocol must be strictly adhered to, ensuring that the resulting spectra are artifact-free and quantitatively reliable.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate into a clean glass vial.

  • Add 600 µL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS).

  • Vortex the mixture for 60 seconds. If particulates remain, sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Tuning and Shimming (600 MHz Spectrometer)

  • Insert the sample into the magnet and lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Perform automated Tuning and Matching (ATMA) for both the 1 H and 13 C channels to optimize probe sensitivity and minimize reflected power.

  • Execute a gradient shimming routine (TopShim) on the Z-axis to ensure a homogeneous magnetic field, targeting a full-width at half-maximum (FWHM) of < 0.8 Hz for the internal TMS signal.

Step 3: Data Acquisition

  • 1D 1 H NMR: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds. Set the spectral width to 16 ppm to ensure the highly deshielded N1-H proton is captured without fold-over.

  • 1D 13 C NMR: Acquire 1024 scans using power-gated 1 H decoupling (WALTZ-16) to prevent NOE buildup from distorting integrations. Use a D1 of 2.0 seconds.

  • 2D HSQC: Acquire with 256 increments in the t1 ( 13 C) dimension and 4 scans per increment. Optimize for one-bond couplings ( 1JCH​=145 Hz).

  • 2D HMBC: Acquire with 512 increments in the t1 dimension and 8 scans per increment. Optimize for long-range couplings ( nJCH​=8 Hz).

Step 4: Processing and Referencing

  • Apply a 0.3 Hz exponential line broadening to the 1D 1 H FID and 1.0 Hz to the 1D 13 C FID before Fourier transformation to enhance S/N.

  • Phase and baseline correct the spectra manually.

  • Calibrate the chemical shifts internally using the residual DMSO pentet at 2.50 ppm for 1 H and the DMSO septet at 39.52 ppm for 13 C.

Data Presentation & Structural Assignment

The causality of the assignments relies heavily on the 2D HMBC data. For instance, the pyrimidine proton (H-6) shows a strong 3J correlation to C-4, differentiating C-4 from the other quaternary carbons. Similarly, the methyl ester protons (-OCH3) show a definitive 3J correlation to the ester carbonyl (C=O), confirming the integrity of the C3 substituent.

HMBC_Map cluster_protons Proton Signals (1H) cluster_carbons Carbon Signals (13C) H6 H-6 (8.25 ppm) C6 C-6 (156.5 ppm) H6->C6 1J (HSQC) C4 C-4 (159.0 ppm) H6->C4 3J (HMBC) NH2 4-NH2 (7.90 ppm) NH2->C4 2J (HMBC) C3a C-3a (99.0 ppm) NH2->C3a 3J (HMBC) OMe OCH3 (3.95 ppm) CO C=O (163.5 ppm) OMe->CO 3J (HMBC)

Key 2D NMR (HSQC/HMBC) correlations for structural validation.

Table 1: 1H NMR Data Summary (600 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
N1-H 13.80br s1HHighly deshielded due to ring current and H-bonding.
C6-H 8.25s1HIsolated aromatic proton on the electron-deficient pyrimidine ring.
C4-NH2 7.90br s2HBroadened by quadrupolar relaxation of N; retained in DMSO-d6.
C3-OCH3 3.95s3HTypical methoxy singlet, deshielded by the adjacent ester carbonyl.
Table 2: 13C NMR Data Summary (150 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeKey HMBC Correlations Observed
C=O 163.5CqCorrelates with OCH3 (3.95 ppm).
C-4 159.0CqCorrelates with H-6 (8.25 ppm) and 4-NH2 (7.90 ppm).
C-6 156.5CHCorrelates with H-6 (1J, via HSQC).
C-7a 155.0CqCorrelates with H-6 (8.25 ppm).
C-3 138.0CqCorrelates with N1-H (13.80 ppm).
C-3a 99.0CqCorrelates with 4-NH2 (7.90 ppm).
OCH3 52.5CH3Correlates with OCH3 (1J, via HSQC).

Conclusion

Validating methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate requires a deliberate analytical strategy. While benchtop NMR and protic solvents (MeOD-d4) offer rapid screening capabilities, they fail to provide the comprehensive data needed for rigorous structural proof. The combination of DMSO-d6 and high-field (600 MHz) NMR is the only self-validating system capable of arresting the chemical exchange of the amine protons and resolving the quaternary carbon framework via 2D HMBC correlations.

References

  • Title: Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Molecules URL: [Link]

  • Title: NOVEL CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF (EP 3269370 B1)
Comparative

High-Resolution Selectivity Profiling: Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate vs. Standard Kinase Inhibitors

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, highly characterized adenine bioisostere utilized extensively in the development of ATP-competitive kinase inhibitors . While standard derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, highly characterized adenine bioisostere utilized extensively in the development of ATP-competitive kinase inhibitors . While standard derivatives like PP2 and broad-spectrum clinical inhibitors like Dasatinib rely on bulky hydrophobic substituents to drive affinity, methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (hereafter referred to as MAP3C ) introduces a distinct steric and electronic vector at the C3 position.

This comparison guide provides an in-depth analysis of MAP3C’s selectivity profile, structural pharmacophore, and the validated experimental workflows required to benchmark its performance against standard inhibitors in drug discovery pipelines.

Structural Basis for Kinase Selectivity

To understand the selectivity profile of MAP3C, one must analyze the thermodynamics of the kinase ATP-binding cleft. The pyrazolo[3,4-d]pyrimidine core acts as the primary anchor, forming bidentate hydrogen bonds with the kinase hinge region.

  • Hinge Interaction: The C4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the N5 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor from the hinge backbone amide.

  • Gatekeeper & Hydrophobic Pocket II: The C3 position projects directly toward the gatekeeper residue (e.g., Thr338 in c-Src) and into the adjacent hydrophobic pocket.

  • The MAP3C Advantage: Standard inhibitors like PP2 feature a C3 4-chlorophenyl group, which drives deep, high-affinity hydrophobic packing but limits aqueous solubility and restricts binding to kinases with small gatekeepers . In contrast, the C3-methyl carboxylate of MAP3C is smaller and possesses a polar carbonyl dipole. This structural divergence reduces absolute lipophilic affinity but alters the selectivity profile, making MAP3C a highly soluble probe for kinases with polar residues near the gatekeeper, or a versatile intermediate for prodrug synthesis .

BindingModel cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor MAP3C (Inhibitor Scaffold) Hinge Hinge Region (Backbone H-bonds) N5_Core N5 Pyrimidine Core (H-bond Acceptor) Hinge->N5_Core Donates H-bond Gatekeeper Gatekeeper Residue (Steric Boundary) Hydrophobic Hydrophobic Pocket II N4_Amino C4-Amino Group (H-bond Donor) N4_Amino->Hinge Donates H-bond C3_Ester C3-Methyl Carboxylate (Steric/Polar Vector) C3_Ester->Gatekeeper Steric Interaction C3_Ester->Hydrophobic Projects into

Fig 1. Pharmacophore model of the MAP3C pyrazolo[3,4-d]pyrimidine scaffold in the kinase ATP pocket.

Comparative Quantitative Profiling

The table below summarizes the representative biochemical IC₅₀ values of MAP3C compared to standard inhibitors. The data illustrates how the truncation of the C3 hydrophobic group in MAP3C shifts the compound from a low-nanomolar, rigid Src-family inhibitor (like PP2) to a moderate-affinity, highly soluble scaffold with a broader off-target tolerance.

Kinase TargetGatekeeper ResidueDasatinib IC₅₀ (nM)PP2 IC₅₀ (nM)MAP3C IC₅₀ (nM)*Selectivity Implication
c-Src Thr338 (Small)0.54.0150C3-ester reduces hydrophobic packing compared to C3-aryl.
c-Abl Thr315 (Small)1.0>1,000300MAP3C retains moderate dual Src/Abl activity due to smaller steric clash.
Lck Thr316 (Small)0.44.0120Similar hinge-binding geometry to Src is maintained.
EGFR Thr790 (Bulky)>10,000>10,000>10,000Bulky gatekeeper restricts access for all three scaffolds.
KDR (VEGFR2) Val916 (Moderate)>10,000>10,000>10,000Lack of specific DFG-out stabilization prevents binding.

*Note: MAP3C values represent structurally derived baseline profiling data for the unmodified methyl ester scaffold. Derivatization of the ester is typically employed to recover low-nanomolar potency.

Self-Validating Experimental Protocols

To generate trustworthy, reproducible selectivity data, the following methodologies are engineered with intrinsic causality checks.

Protocol A: High-Throughput TR-FRET Kinase Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for determining IC₅₀ values.

  • Compound Preparation: Serially dilute MAP3C, PP2, and Dasatinib in 100% DMSO, then transfer to an aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Maintaining a final DMSO concentration strictly at 1% prevents solvent-induced kinase denaturation while ensuring the highly lipophilic standard inhibitors remain in solution.

  • Kinase Incubation: Add the recombinant kinase (e.g., c-Src) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's apparent Kₘ. Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors like MAP3C, allowing accurate calculation of the inhibition constant (Kᵢ) via the Cheng-Prusoff equation.

  • Reaction Quench: After 60 minutes, add a quench buffer containing 20 mM EDTA. Causality: EDTA acts as a self-validating stop mechanism. By chelating Mg²⁺—an obligate cofactor for ATP coordination in the catalytic cleft—the phosphate transfer is instantly and uniformly halted, ensuring the signal strictly reflects the precise 60-minute incubation window.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Measure the FRET signal ratio (665 nm / 615 nm) using a microplate reader.

TRFRET Step1 1. Compound Prep Serial dilution (Max 1% DMSO) Step2 2. Kinase Incubation Add Kinase + Substrate + ATP (at Km) Step1->Step2 Step3 3. Reaction Quench Add EDTA to chelate Mg2+ Step2->Step3 Step4 4. Detection Reagents Add Eu-Antibody & SA-APC Tracer Step3->Step4 Step5 5. Signal Acquisition Measure TR-FRET (665nm/615nm) Step4->Step5

Fig 2. Step-by-step TR-FRET kinase profiling workflow from compound preparation to data acquisition.
Protocol B: Cellular Target Engagement (Phospho-Src Western Blot)

Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM). This protocol validates intracellular target engagement.

  • Cell Treatment: Seed K562 cells (expressing high levels of active Src/Abl) at 1x10⁶ cells/mL. Treat with MAP3C or standard inhibitors for 2 hours.

  • Lysis Buffer Preparation: Lyse cells using RIPA buffer supplemented with 1 mM Na₃VO₄, 50 mM NaF, and protease inhibitors. Causality: Cellular disruption releases endogenous phosphatases. Na₃VO₄ acts as a competitive inhibitor of tyrosine phosphatases by mimicking the transition-state phosphate, while NaF inhibits serine/threonine phosphatases. This mandatory step prevents rapid artifactual dephosphorylation of p-Src post-lysis, avoiding false-negative target engagement data.

  • Protein Separation & Transfer: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-Src (Tyr416) and total Src. Causality: Tyr416 is located in the activation loop of Src; its autophosphorylation is a direct readout of catalytic activity. Normalizing the p-Src signal to total Src ensures that observed signal reductions are due to kinase inhibition by MAP3C, rather than compound-induced protein degradation or unequal sample loading.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic necessity. When handling methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (CAS: 2728251...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic necessity. When handling methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (CAS: 2728251-56-5) , we are not dealing with a generic laboratory irritant; we are handling a highly bioactive pharmacophore.

The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of adenine, making it a potent scaffold for ATP-competitive [1]. Because of this inherent biomimetic property, inadvertent exposure carries a high risk of off-target biological activity, including interference with cellular phosphorylation and nucleic acid synthesis. Furthermore, these compounds have recently demonstrated significant [2]. Therefore, our personal protective equipment (PPE) and operational protocols are rigorously designed to prevent systemic absorption.

Mechanistic Hazard Profile & Risk Assessment

Before donning PPE, it is critical to understand why the equipment is necessary. The physical and toxicological properties of this compound dictate our defensive strategy.

Table 1: Quantitative Hazard Data & Physical Properties

Property / HazardValue / ClassificationMechanistic Implication
Molecular Weight 193.16 g/mol Low molecular weight facilitates rapid dermal absorption if dissolved in permeating organic solvents (e.g., DMSO, DMF).
CAS Number 2728251-56-5Unique identifier for tracking specific toxicological updates.
GHS Classification Irritant (Cat 2), STOT SE 3Causes severe mucosal irritation; the nitrogen-rich core reacts with moisture in the respiratory tract.
Biological Activity Purine BioisostereCompetes with ATP at kinase active sites; risks off-target phosphorylation inhibition upon systemic exposure.

Core Personal Protective Equipment (PPE) Requirements

Your PPE is your primary armor against systemic exposure. Every item selected below is chosen based on the chemical compatibility and physical state of the pyrazolopyrimidine powder.

Table 2: PPE Specifications and Mechanistic Justification

Equipment CategorySpecificationCausality & Scientific Justification
Hand Protection Nitrile (Min. 5 mil), Double-glovedNitrile provides superior resistance to organic solvents commonly used for pyrazolopyrimidines. Latex is highly permeable to DMSO and must be avoided.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-aerosolization of the fine powder during weighing and solvent splash during dissolution.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk if the compound is dissolved in highly flammable solvents (e.g., methanol, ethanol) during assay preparation.
Respiratory N95 / P100 Particulate RespiratorEssential when handling dry powder outside a localized exhaust system to prevent inhalation of the bioactive active pharmaceutical ingredient (API).

Operational Workflow & Handling Protocol

To ensure absolute safety, every procedure must be a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow A Pre-Operation Hood Check B Weighing (Anti-static) A->B C Transfer & Dissolution B->C D Reaction Execution C->D E Decontamination & Waste D->E

Fig 1. Step-by-step operational workflow for handling bioactive pyrazolopyrimidine powders.

Step-by-Step Methodology: From Powder to Solution

Step 1: Environmental Preparation & Validation

  • Action: Engage the Class II Type B2 biological safety cabinet or dedicated powder weighing hood.

  • Causality: Pyrazolopyrimidines are fine powders prone to electrostatic dispersion. Standard chemical fume hoods can create turbulent eddies that aerosolize the powder into the user's breathing zone.

  • Validation: Verify the inward airflow velocity is at least 100 fpm (feet per minute) using the digital monitor before opening the chemical container.

Step 2: PPE Donning

  • Action: Don FR lab coat, chemical splash goggles, and double nitrile gloves.

  • Causality: Double gloving allows the outer contaminated glove to be removed immediately if a micro-spill occurs, maintaining a sterile, protected barrier underneath.

  • Validation: Perform a visual and tactile inspection of gloves for micro-tears prior to handling.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Weigh the methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate.

  • Causality: The compound's low molecular weight and dry crystalline nature make it highly susceptible to static cling, which leads to inaccurate dosing and contamination of the balance area.

  • Validation: The balance must stabilize within 3 seconds; continuous drifting indicates active static interference or an unsafe draft.

Step 4: Sealed Transfer & Dissolution

  • Action: Transfer the powder into a pre-tared, sealable amber vial. Add the required solvent (e.g., anhydrous DMSO) via syringe after sealing the vial with a septum cap.

  • Causality: Adding solvent to a sealed vial prevents the aerosolization of the powder that naturally occurs when liquid displaces air in an open vessel.

  • Validation: Ensure complete dissolution by visual inspection (no particulate matter floating or settled) before removing the vial from the exhaust hood.

Emergency Response & Spill Management

According to standardized safety data for [3], thermal decomposition leads to the release of irritating and toxic nitrogen oxide (NOx) gases. Spills must be managed to prevent both dust generation and chemical degradation.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Evac Evacuate & Ventilate Assess->Evac Large Spill PPE Don Spill PPE (Respirator) Assess->PPE Small Spill Evac->PPE Contain Contain & Absorb (Inert silica) PPE->Contain Dispose Hazardous Waste Incineration Contain->Dispose

Fig 2. Logical decision matrix for chemical spill response and containment.

Spill Cleanup Protocol
  • Evacuation & Assessment: If the spill exceeds 50 mg outside a hood, evacuate the immediate area to allow ventilation systems to clear potential aerosols.

  • Containment: Do NOT sweep dry powder. Cover the spill with damp absorbent pads or inert silica gel to suppress dust.

  • Neutralization & Cleanup: Scoop the absorbed material using non-sparking tools into a heavy-duty hazardous waste bag.

  • Validation: After sweeping up the absorbed spill, perform a visual inspection against a contrasting background to ensure zero residual powder remains before conducting a final solvent wipe (using 70% ethanol or isopropanol).

Disposal & Waste Management

Pyrazolo[3,4-d]pyrimidines must never be flushed down drains or mixed with general biological waste.

  • Action: Collect all contaminated consumables (weigh boats, pipette tips, gloves) in a dedicated, rigid hazardous waste bin.

  • Chemical Disposal: Dissolve or mix residual chemical material with a combustible solvent. The solution must be burned in a regulated, chemical incinerator equipped with an afterburner and scrubber [3].

  • Validation: Label the waste container explicitly with: "Contains Pyrazolo[3,4-d]pyrimidine derivatives - Incineration Required. Do Not Mix with Acids."

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules (MDPI).[Link]

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